molecular formula C10H9ClINO2 B8173720 2-Chloro-6-iodo-N-(oxetan-3-yl)benzamide

2-Chloro-6-iodo-N-(oxetan-3-yl)benzamide

Cat. No.: B8173720
M. Wt: 337.54 g/mol
InChI Key: DBLCDYSAPPYGNU-UHFFFAOYSA-N
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Description

2-Chloro-6-iodo-N-(oxetan-3-yl)benzamide is a substituted benzamide derivative characterized by a benzamide core functionalized with chlorine and iodine substituents at the 2- and 6-positions of the aromatic ring, respectively. The oxetan-3-yl group attached to the amide nitrogen introduces a strained oxygen-containing heterocycle, which may enhance metabolic stability and modulate solubility compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name

2-chloro-6-iodo-N-(oxetan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClINO2/c11-7-2-1-3-8(12)9(7)10(14)13-6-4-15-5-6/h1-3,6H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLCDYSAPPYGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC(=O)C2=C(C=CC=C2I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-iodo-N-(oxetan-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the halogenation of a benzamide precursor followed by the introduction of the oxetane ring. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-6-iodo-N-(oxetan-3-yl)benzamide may involve large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodo-N-(oxetan-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, leading to the formation of linear or branched products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or alkylated benzamide derivatives.

Scientific Research Applications

2-Chloro-6-iodo-N-(oxetan-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodo-N-(oxetan-3-yl)benzamide involves its interaction with specific molecular targets. The chloro and iodo substituents can influence the compound’s reactivity and binding affinity to biological molecules. The oxetane ring may also play a role in modulating the compound’s physicochemical properties and biological activity.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

  • Structural Characterization : X-ray crystallography using SHELX software has been pivotal in resolving the stereoelectronic effects of halogen and oxetane substituents in benzamides.
  • Differentiation Challenges : Mass spectrometry and HPLC are critical for distinguishing halogenated benzamides due to their structural similarities.

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